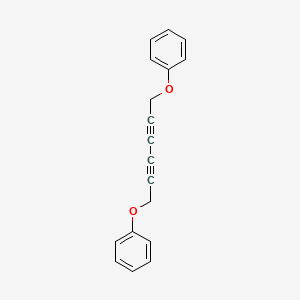![molecular formula C15H18N2O7 B2527256 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,3,4-trimethoxybenzamide CAS No. 2034464-58-7](/img/structure/B2527256.png)
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,3,4-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,3,4-trimethoxybenzamide is a useful research compound. Its molecular formula is C15H18N2O7 and its molecular weight is 338.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Antipsychotic Properties
Research has demonstrated the efficacy of certain benzamides, with structural similarities to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide, in acting as potent inhibitors of dopaminergic receptors. These findings indicate a potential application in the treatment of psychotic disorders. A study by Högberg et al. (1990) synthesized a series of 5-substituted benzamides, which were found to be highly potent inhibitors of [3H]spiperone binding in rat striatal membranes, suggesting their utility in dopamine D-2 receptor investigations Högberg, Ström, Hall, & Ögren, 1990.
Antidiabetic and Antihyperlipidemic Activity
A novel series of thiazolidine-2,4-diones, structurally related to the target compound, was designed and synthesized by Shrivastava et al. (2016). These compounds exhibited significant anti-diabetic and anti-hyperlipidemic activities in vivo, comparable to the standard pioglitazone. This suggests a potential application of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide in managing diabetes and lipid disorders Shrivastava, Batham, Sinha, Parida, Garabadu, & Choubey, 2016.
Synthesis and Characterization of Novel Polymers
Butt et al. (2005) explored the synthesis of new aromatic polyimides using derivatives that are chemically related to the target compound. These polyimides exhibited solubility in common organic solvents and stability across a wide temperature range, indicating their potential application in the development of new materials for industrial and technological uses Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005.
Anticonvulsant Properties
Sych et al. (2018) synthesized and proposed N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide for further preclinical studies based on its demonstrated high anticonvulsive activity. This highlights the potential research application of related compounds in developing new anticonvulsant drugs Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018.
Anticancer Research
Gielen and Willem (1992) tested diorganotin (IV) trimethoxybenzoates, which share a structural motif with the compound of interest, for their in vitro cytotoxic activity against human tumor cell lines. The study found that these compounds exhibit significant cytotoxicity, suggesting potential applications in cancer treatment research Gielen & Willem, 1992.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7/c1-21-10-5-4-9(12(22-2)13(10)23-3)14(19)16-6-7-17-11(18)8-24-15(17)20/h4-5H,6-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRJUDPJWXCZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2C(=O)COC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine](/img/structure/B2527176.png)
![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)



![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)

![3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2527185.png)
![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)
![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)



